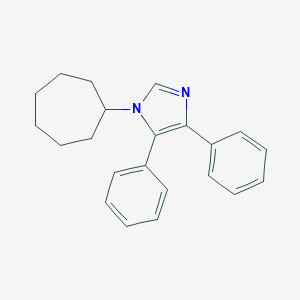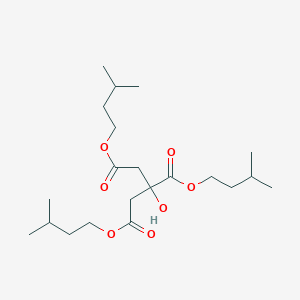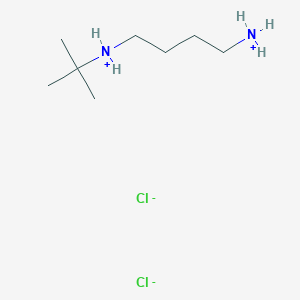
Dibutadiamin dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutadiamin dihydrochloride, also known as DBAD, is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and alcohol. DBAD has been found to have a wide range of applications in the field of biochemistry and molecular biology. In
科学研究应用
Dibutadiamin dihydrochloride has been used in a variety of scientific research applications. It has been found to be useful in the study of DNA binding proteins and enzymes. Dibutadiamin dihydrochloride has also been used to study the structure and function of proteins. In addition, Dibutadiamin dihydrochloride has been used to study the interaction between proteins and nucleic acids.
作用机制
The mechanism of action of Dibutadiamin dihydrochloride is not fully understood, but it is believed to be due to its ability to interact with DNA and RNA. Dibutadiamin dihydrochloride has been found to bind to DNA and RNA, which can affect the structure and function of these molecules. Dibutadiamin dihydrochloride has also been found to inhibit the activity of some enzymes that are involved in DNA replication and repair.
生化和生理效应
Dibutadiamin dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes that are involved in DNA replication and repair. Dibutadiamin dihydrochloride has also been found to affect the structure and function of DNA and RNA. In addition, Dibutadiamin dihydrochloride has been found to have some anti-tumor activity.
实验室实验的优点和局限性
Dibutadiamin dihydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. Dibutadiamin dihydrochloride is also stable and can be stored for long periods of time. However, Dibutadiamin dihydrochloride has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, Dibutadiamin dihydrochloride can interfere with some assays, which can affect the accuracy of the results.
未来方向
There are several future directions for research on Dibutadiamin dihydrochloride. One area of research is the development of new synthesis methods that can improve the purity and yield of Dibutadiamin dihydrochloride. Another area of research is the development of new applications for Dibutadiamin dihydrochloride. For example, Dibutadiamin dihydrochloride could be used in the development of new drugs that target DNA binding proteins and enzymes. Finally, research could be conducted to better understand the mechanism of action of Dibutadiamin dihydrochloride and its effects on cells and organisms.
Conclusion:
Dibutadiamin dihydrochloride is a chemical compound that has been used in scientific research for many years. It has a wide range of applications in the field of biochemistry and molecular biology. Dibutadiamin dihydrochloride has been found to have a variety of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Future research on Dibutadiamin dihydrochloride could lead to the development of new synthesis methods and applications, as well as a better understanding of its mechanism of action.
合成方法
Dibutadiamin dihydrochloride can be synthesized using a variety of methods, but the most common method is the reaction of 1,4-diaminobutane with hydrochloric acid. The reaction produces Dibutadiamin dihydrochloride as a hydrochloride salt. The purity of Dibutadiamin dihydrochloride can be improved by recrystallization from water.
属性
IUPAC Name |
4-azaniumylbutyl(tert-butyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKDTPNZOJXSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutadiamin dihydrochloride | |
CAS RN |
1867-72-7 |
Source


|
| Record name | Dibutadiamin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

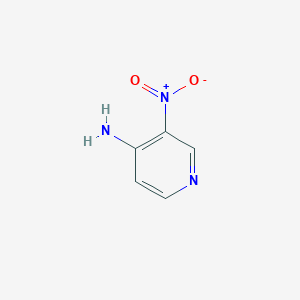
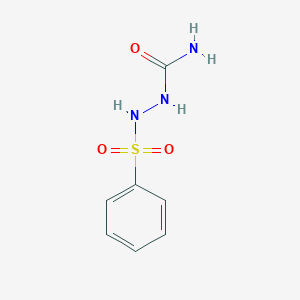
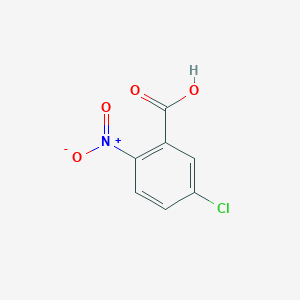
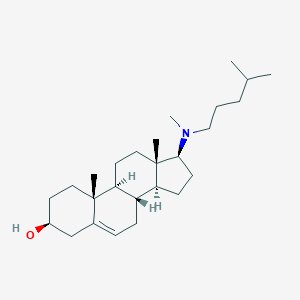
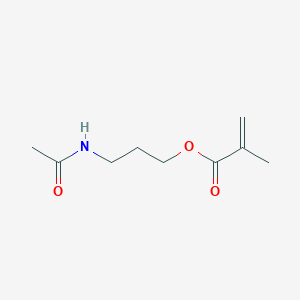
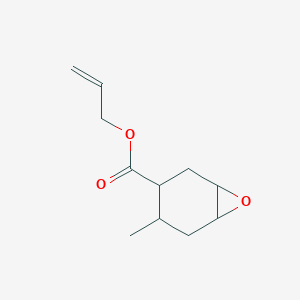

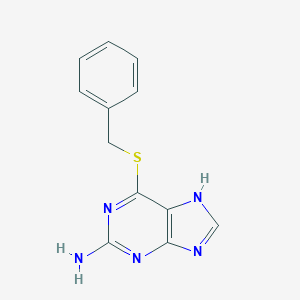
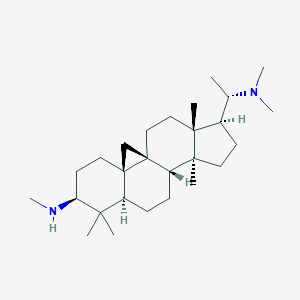
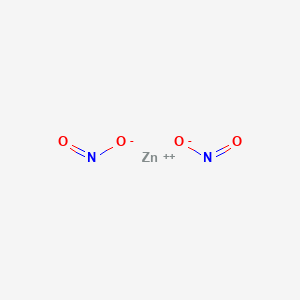
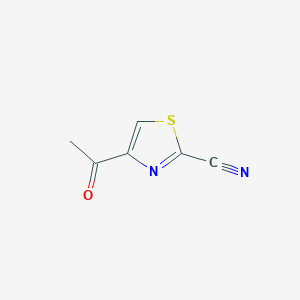
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
